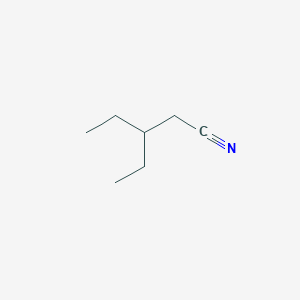

3-Ethylpentanenitrile

Description

Structure

3D Structure

Propriétés

Numéro CAS |

5631-83-4 |

|---|---|

Formule moléculaire |

C7H13N |

Poids moléculaire |

111.18 g/mol |

Nom IUPAC |

3-ethylpentanenitrile |

InChI |

InChI=1S/C7H13N/c1-3-7(4-2)5-6-8/h7H,3-5H2,1-2H3 |

Clé InChI |

NVDNQCQTQRKQER-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC)CC#N |

Origine du produit |

United States |

Synthetic Methodologies for 3 Ethylpentanenitrile and Its Derivatives

Classical Approaches in Nitrile Synthesis Applied to 3-Ethylpentanenitrile Precursors

Traditional methods for nitrile synthesis have been widely applied and optimized over many decades. These approaches typically involve the transformation of common functional groups and are foundational in organic synthesis.

One of the most established routes to nitriles begins with a carboxylic acid. The conversion of 3-ethylpentanoic acid to this compound is a representative example of this strategy. pearson.comaskfilo.commanusadventures.com The classical approach is a two-step process:

Amide Formation: The carboxylic acid is first converted into a primary amide, 3-ethylpentanamide (B14639295). This is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride, which then reacts with ammonia (B1221849) (NH₃) to yield the amide.

Dehydration of the Amide: The primary amide is subsequently dehydrated to the corresponding nitrile. A variety of dehydrating agents can be employed for this step, as detailed in the following section.

While robust, this two-step sequence has been supplemented by more direct, though modern, methods. For instance, developments in photoredox catalysis have enabled the direct conversion of carboxylic acids to nitriles under mild conditions using cerium and copper catalysts. organic-chemistry.org

Table 1: Classical Conversion of 3-Ethylpentanoic Acid to this compound

| Step | Reactant | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Ethylpentanoic Acid | i) SOCl₂ ii) NH₃ | 3-Ethylpentanamide |

Dehydration is a key final step in several classical nitrile syntheses, starting from either primary amides or aldoximes.

Dehydration of Amides: As mentioned above, the dehydration of 3-ethylpentanamide is a crucial step. nih.gov Strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂) are effective but often require harsh conditions. Milder and more versatile lab-scale methods have been developed, such as using oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

Dehydration of Aldoximes: An alternative and widely used pathway involves the dehydration of aldoximes. nih.gov This process begins with the corresponding aldehyde, 3-ethylpentanal, which is condensed with hydroxylamine (B1172632) (NH₂OH) to form 3-ethylpentanaldoxime. The subsequent dehydration of this oxime yields this compound. This transformation can be promoted by various reagents, from simple acid anhydrides to more sophisticated systems. An efficient, metal-free, one-pot method converts aldehydes directly to nitriles using hydroxylamine hydrochloride and 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one (DMPU), which acts as both an acid source and a non-nucleophilic base. nih.gov Biocatalytic methods using aldoxime dehydratase enzymes in water represent a green alternative for this reaction. nih.gov

Table 2: Common Reagents for Dehydration to Nitriles

| Precursor | Reagent System | Conditions | Reference |

|---|---|---|---|

| Primary Amide | Oxalyl chloride, DMSO, Et₃N | Room Temperature, 1 hour | organic-chemistry.org |

| Aldehyde (one-pot) | NH₂OH·HCl, DMPU | Mild, Metal-free | nih.gov |

| Aldoxime | Brønsted Acid | Mild | organic-chemistry.org |

Nucleophilic substitution is a cornerstone of organic synthesis, providing a direct method for introducing the nitrile group. wikipedia.org The Kolbe nitrile synthesis involves the reaction of an alkyl halide with an alkali metal cyanide, typically sodium or potassium cyanide. encyclopedia.pub To synthesize this compound via this route, a suitable substrate such as 1-halo-3-ethylpentane would be required.

The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion (⁻CN) acts as the nucleophile and attacks the electrophilic carbon atom bearing the leaving group (e.g., Br, I, OTs). encyclopedia.puborganic-chemistry.org The efficiency of Sₙ2 reactions is sensitive to steric hindrance; therefore, primary and secondary halides are the preferred substrates. encyclopedia.pub For a secondary substrate, which would be the case for substitution at C3 of the pentane (B18724) chain, competing elimination reactions can be a significant side reaction.

Reaction Scheme: CH₃CH₂CH(CH₂CH₃)CH₂-Br + NaCN → CH₃CH₂CH(CH₂CH₃)CH₂-CN + NaBr

This method is powerful for its directness in C-C bond formation but is limited by the toxicity of cyanide salts and potential side reactions.

Modern and Sustainable Synthetic Pathways

Contemporary research in chemical synthesis emphasizes the development of more efficient, selective, and environmentally benign methods, often guided by the principles of green chemistry.

Green chemistry seeks to reduce the environmental impact of chemical processes. nih.gov In the context of synthesizing branched nitriles, this involves several strategies:

Avoiding Toxic Reagents: A primary goal is to move away from highly toxic reagents like hydrogen cyanide (HCN) gas and metal cyanides. acs.org A notable development is a photochemical method that uses 1,4-dicyanobenzene as a non-toxic cyanide source to convert alcohols into nitriles. acs.org

Use of Aqueous Media: Performing reactions in water instead of organic solvents is a key green principle. Biocatalytic routes, such as the dehydration of aldoximes using aldoxime dehydratase, are performed in aqueous environments under mild conditions. nih.gov

Catalysis over Stoichiometric Reagents: The use of catalysts minimizes waste by allowing small amounts of a substance to effect a transformation on a large amount of substrate. Metal-free and oxidant-free one-pot syntheses of nitriles from aldehydes are examples of this approach. nih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic hydrocyanation of alkenes is an example of a highly atom-economical reaction.

Catalysis has revolutionized nitrile synthesis, offering milder reaction conditions, higher selectivity, and broader functional group tolerance compared to classical methods. sciopen.comnih.gov

Transition Metal Catalysis: Transition metals are highly effective catalysts for a variety of transformations leading to nitriles. thieme-connect.comnih.gov

Hydrocyanation: Nickel-catalyzed hydrocyanation of alkenes is a powerful, atom-economical method for producing nitriles, including branched isomers. organic-chemistry.org

Cyanation of Alcohols: Nickel catalysts can also facilitate the cyanation of allylic alcohols in water, providing a greener route to allylic nitriles. organic-chemistry.org

Acid-Nitrile Exchange: Double metal cyanide (DMC) complexes have been shown to be highly active and reusable heterogeneous catalysts for the synthesis of nitriles via the exchange reaction between a carboxylic acid and a nitrile solvent (e.g., acetonitrile). rsc.org

Alkylation: Iridium catalysts can be used for the α-alkylation of existing nitriles, allowing for the construction of complex branched scaffolds like 2-(benzo[d] thieme-connect.comnih.govdioxol-5-yl)-3-ethylpentanenitrile from simpler precursors. sci-hub.se

Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a major field in green chemistry. nih.gov

Strecker Reaction: Organocatalysts are widely used in the asymmetric Strecker reaction to produce chiral α-aminonitriles, demonstrating their ability to facilitate cyanation reactions on imines. mdpi.com

Nitrile Activation: Simple organic molecules like niacin and L-proline have been employed as catalysts in reactions where the nitrile group itself is activated to participate in cyclizations and other transformations. researchgate.netthieme-connect.com This approach avoids the use of potentially toxic and expensive transition metal catalysts. thieme-connect.com

Table 3: Comparison of Catalytic Approaches in Nitrile Synthesis

| Catalytic System | Catalyst Type | Typical Reaction | Advantages |

|---|---|---|---|

| Transition Metal | Nickel, Iridium, Cobalt | Hydrocyanation, Alkylation, Exchange | High activity, Atom economy |

| Organocatalysis | L-Proline, Niacin | Strecker Reaction, Cycloaddition | Metal-free, Low toxicity, Green |

Flow Chemistry and Continuous Synthesis Techniques

The synthesis of nitriles, including structures like this compound, is increasingly benefiting from the adoption of flow chemistry and continuous synthesis techniques. scitube.iod-nb.info Unlike traditional batch processing, which involves sequential steps in a single vessel, flow chemistry operates by continuously pumping reactants through a network of tubes and reactors. vapourtec.com This methodology offers precise control over critical reaction parameters such as temperature, pressure, mixing, and reaction time. vapourtec.com

One of the primary drivers for using continuous flow systems in chemical manufacturing is the significant enhancement in safety, particularly when handling hazardous reagents or dealing with highly exothermic reactions. scitube.iod-nb.info The small volume of reactants present within the reactor at any given moment drastically reduces the risks associated with thermal runaway or the handling of toxic intermediates. scitube.io For nitrile synthesis, which can involve reagents like potassium cyanide or organometallics, this safety aspect is a considerable advantage. vapourtec.comresearchgate.net

Flow chemistry enables the telescoping of reaction sequences, where the output from one reactor is fed directly into the next without the need for isolating and purifying intermediates. vapourtec.com This integration streamlines the manufacturing process, reduces waste, and can significantly shorten the time required to produce the final product. d-nb.info Furthermore, the technology is highly scalable; to increase production, the system is simply run for a longer duration rather than requiring larger, more expensive reactors. vapourtec.com These platforms are ideally suited to incorporate future innovations in data acquisition and process control through artificial intelligence and machine learning. rsc.org

Table 1: Comparison of Flow Chemistry and Batch Processing

| Feature | Flow Chemistry | Batch Processing |

|---|---|---|

| Process Type | Continuous stream of reactants and products. vapourtec.com | Discrete quantities processed in sequential steps. |

| Safety | High; small volumes of hazardous materials are in-process at any time. scitube.io | Lower; large quantities of materials are handled, increasing risk. |

| Control | Precise control over temperature, pressure, and stoichiometry. vapourtec.com | Less precise control, potential for temperature/concentration gradients. |

| Scalability | Easily scalable by extending run time. vapourtec.com | Requires larger vessels and significant process redevelopment. |

| Heat Transfer | Excellent; high surface-area-to-volume ratio. | Limited; can be a significant issue in large reactors. |

| Telescoping | Reactive intermediates can be used directly in the next step without isolation. vapourtec.com | Requires isolation and purification of intermediates, adding time and cost. |

Asymmetric Synthesis of Chiral this compound Isomers

Asymmetric synthesis is a critical area of chemistry focused on creating chiral molecules, where one stereoisomer (either an enantiomer or a diastereomer) is preferentially produced over others. wikipedia.orgnumberanalytics.com This control is paramount in fields like pharmaceuticals, where different stereoisomers of a drug can have vastly different biological activities. numberanalytics.comegyankosh.ac.in For nitrile compounds related to this compound, which can possess chiral centers, asymmetric synthesis provides the tools to selectively synthesize a desired isomer. egyankosh.ac.in The fundamental principle relies on using a chiral influence—be it a catalyst, a reagent, or an auxiliary group—to create diastereomeric transition states that have different energies, thus favoring the formation of one product isomer. libretexts.org

Enantioselective Synthesis of (2R)-2-Ethylpentanenitrile and Related Stereoisomers

(2R)-2-Ethylpentanenitrile is a specific chiral stereoisomer. nih.gov The synthesis of such enantiomerically pure compounds, where one enantiomer is formed almost exclusively, is a primary goal of asymmetric synthesis. wikipedia.org While specific documented methods for synthesizing (2R)-2-ethylpentanenitrile are not broadly published in general literature, general and powerful strategies for creating chiral α-substituted nitriles exist.

A prominent approach involves the catalytic enantioselective reduction of ketones or the alkylation of nitriles using a chiral catalyst. For instance, landmark work in enantioselective synthesis has demonstrated that chiral catalysts, such as (S)-oxazaborolidine, can reduce ketones to alcohols with very high enantioselectivity. organic-chemistry.org This principle of using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product is central to modern organic synthesis. organic-chemistry.orgnumberanalytics.com Such catalytic methods are advantageous due to their efficiency and the ability to generate optically active products from prochiral starting materials. organic-chemistry.org

Table 2: Examples of Chiral Building Blocks and Synthetic Applications

| Chiral Building Block | Class | Common Application |

|---|---|---|

| (S)-Oxazaborolidine | Organocatalyst | Enantioselective reduction of ketones. organic-chemistry.org |

| Evans' Oxazolidinones | Chiral Auxiliary | Asymmetric alkylations, aldol (B89426) reactions. sigmaaldrich.comresearchgate.net |

| Sharpless Ligands | Chiral Ligand | Asymmetric dihydroxylation and epoxidation reactions. numberanalytics.com |

| Levoglucosenone Derivatives | Chiral Auxiliary | Asymmetric Diels-Alder reactions. conicet.gov.ar |

Chiral Auxiliary and Organocatalytic Strategies

Two dominant strategies for inducing chirality are the use of chiral auxiliaries and organocatalysis.

Chiral Auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comsigmaaldrich.com After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. sigmaaldrich.comresearchgate.net A widely used class of auxiliaries is the Evans' oxazolidinones. sigmaaldrich.com In the context of nitrile synthesis, a related strategy would involve attaching such an auxiliary to a carboxylic acid derivative, performing a stereoselective alkylation, and then converting the functional group to the nitrile. These auxiliaries create a sterically defined environment that forces an incoming reagent to attack from a specific face, leading to high diastereoselectivity. researchgate.net

Organocatalysis is a subfield of catalysis that uses small, metal-free organic molecules to accelerate and control asymmetric reactions. numberanalytics.com This approach has gained prominence as an alternative to metal-based catalysts, avoiding issues of metal toxicity and cost. numberanalytics.com Organocatalysts operate through various activation modes, and their use in the asymmetric synthesis of complex molecules is widespread. numberanalytics.com For the synthesis of chiral nitriles, an organocatalytic approach could involve the asymmetric conjugate addition to an α,β-unsaturated nitrile, with the chiral catalyst guiding the stereochemical outcome.

Table 3: Comparison of Chiral Auxiliary and Organocatalytic Methods

| Aspect | Chiral Auxiliary Strategy | Organocatalytic Strategy |

|---|---|---|

| Principle | A chiral molecule is covalently bonded to the substrate to direct a reaction. sigmaaldrich.com | A substoichiometric amount of a small organic molecule catalyzes the reaction. numberanalytics.com |

| Stoichiometry | Requires stoichiometric amounts of the auxiliary. | Catalytic amounts (typically 1-20 mol%) are sufficient. |

| Process Steps | Requires additional steps for attachment and removal of the auxiliary. researchgate.net | Fewer steps as no attachment/removal is needed. |

| Atom Economy | Lower, due to the mass of the auxiliary which is later removed. | Higher, as the catalyst is not incorporated into the final product. |

| Examples | Evans' oxazolidinones, camphor-derived auxiliaries. researchgate.net | Proline, imidazolidinones, chiral phosphoric acids. |

Diastereoselective Approaches in Synthesis

Diastereoselective synthesis focuses on reactions that form one diastereomer in preference to others. numberanalytics.com This is common in molecules that already possess a chiral center when a new stereocenter is created. libretexts.org The existing chiral center influences the direction of bond formation at the new center, leading to diastereomeric products in unequal amounts. libretexts.org

A relevant example is the diastereoselective synthesis of precursors to chiral nitriles, such as hydroxylated derivatives. Research on the synthesis of (±)-3-Hydroxy-2-ethylpentanenitrile, a related structure, has shown that the diastereoselectivity of the reaction can be influenced by additives. oup.com In the reduction of 2-ethyl-3-oxopentanenitrile, the use of thiocrown ether additives was found to significantly favor the formation of the anti-diastereomer over the syn-diastereomer. oup.com This control is achieved because the additive can coordinate with the reactants, influencing the geometry of the transition state and thus the stereochemical outcome. oup.com

Table 4: Effect of Thiocrown Ether on Diastereoselectivity of 2-Ethyl-3-oxopentanenitrile Reduction oup.com

| Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| None | THF | -78 | 75:25 |

| 18-crown-6 | THF | -78 | 72:28 |

| 1,4,8,11-tetrathiacyclotetradecane | THF | -78 | 95:5 |

Chemical Reactivity and Mechanistic Investigations of 3 Ethylpentanenitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in 3-Ethylpentanenitrile is the primary site for several important chemical transformations, including hydrolysis, reduction, and nucleophilic addition.

Hydrolysis and Alcoholysis Reactions

The nitrile group can be converted to a carboxylic acid through hydrolysis. This transformation typically proceeds in a two-step manner, first yielding an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. rsc.org This process requires acidic or basic conditions. For instance, acid-catalyzed hydrolysis can be achieved using reagents like aqueous sulfuric acid or hydrochloric acid. rsc.org The initial step is the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to attack by water.

Similarly, alcoholysis involves the reaction of the nitrile with an alcohol under acidic conditions to form an ester, proceeding through an imino ether intermediate.

A related synthetic route involves the conversion of 3-ethylpentanoic acid into this compound. askfilo.comvaia.com This is typically achieved by first converting the carboxylic acid to an amide, followed by dehydration. askfilo.comvaia.com

Table 1: Hydrolysis of Nitriles

| Reaction Type | Reagents & Conditions | Intermediate | Final Product |

|---|---|---|---|

| Acid Hydrolysis | Conc. H₂SO₄ or 3 M HCl, heat | Amide | Carboxylic Acid |

Reduction Pathways to Amines and Aldehydes

The nitrile group of this compound can be reduced to form a primary amine or, under specific conditions, an aldehyde.

The complete reduction to a primary amine, 3-ethylpentan-1-amine, is a common transformation. This can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent. rsc.org Alternatively, catalytic hydrogenation is an effective method, employing hydrogen gas in the presence of a metal catalyst like Raney nickel or platinum oxide. researchgate.net

Partial reduction of the nitrile to an aldehyde (3-ethylpentanal) is also possible. This requires the use of specific reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation.

Table 2: Reduction Reactions of this compound

| Product Type | Reagent(s) | Typical Conditions |

|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup |

| Primary Amine | H₂ / Metal Catalyst (Raney Ni, PtO₂) | High pressure, various solvents (e.g., ethanol) |

Nucleophilic Addition Reactions to the Carbon-Nitrogen Triple Bond

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents and organolithium compounds. This reaction is a powerful tool for carbon-carbon bond formation.

For example, the addition of a Grignard reagent (R'-MgX) to this compound results in the formation of a magnesium salt of an imine. Subsequent hydrolysis of this intermediate in aqueous acid yields a ketone. This provides a pathway to synthesize ketones where one of the alkyl groups attached to the carbonyl is the 3-ethylpentyl group.

Reactions Involving the Alpha-Carbon and Adjacent Methylenic Hydrogens

The hydrogens on the carbon atom alpha to the nitrile group (the α-hydrogens) exhibit enhanced acidity and can be abstracted to form a carbanion (an enolate equivalent), which serves as a potent nucleophile.

Alpha-Alkylation and Other Carbon-Carbon Bond Forming Reactions

The formation of a carbanion at the alpha-position enables a variety of carbon-carbon bond-forming reactions, most notably alkylation. libretexts.org The reaction requires a very strong base, such as lithium diisopropylamide (LDA) or sodium amide, to completely deprotonate the alpha-carbon without significantly attacking the nitrile group itself. libretexts.org

The resulting nucleophilic carbanion can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form a new carbon-carbon bond, yielding an α-substituted nitrile. libretexts.orgaskfilo.com This method is highly effective for introducing primary alkyl groups. libretexts.org Iridium-catalyzed α-alkylation reactions have also been developed, expanding the scope of possible transformations. sci-hub.se This alkylation strategy has been utilized in the synthesis of complex molecules, where a nitrile group is used to direct the formation of new stereocenters. researchgate.net

Table 3: Alpha-Alkylation of this compound

| Step | Reagent(s) | Purpose |

|---|---|---|

| 1. Deprotonation | Lithium Diisopropylamide (LDA) | Formation of the nucleophilic carbanion (enolate) |

Radical Reactions and Functional Group Transformations in Aqueous Media

While ionic reactions at the alpha-carbon are common, radical reactions can also occur, particularly at other positions in the molecule. The tertiary hydrogen at the 3-position is a potential site for radical abstraction, as tertiary C-H bonds are generally weaker than secondary or primary ones.

Reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator can be used to perform radical substitutions. vaia.com In alkanes and substituted alkanes, this can lead to the selective bromination at the most substituted carbon atom. The subsequent alkyl bromide can then be subjected to further functional group transformations.

While many organic reactions are conducted in anhydrous conditions, some transformations involving nitriles can be performed in aqueous media. For instance, the synthesis of this compound itself from 2-ethylbromobutane and potassium cyanide can be carried out in a water/ethanol mixture. researchgate.net Furthermore, radical addition and hydrogen abstraction reactions are key processes in various chemical environments, including aqueous systems. arxiv.org

Tandem Reactions and Cascade Processes Incorporating this compound

While specific research detailing the direct participation of this compound in tandem and cascade reactions is not extensively documented, the reactivity of the nitrile functional group in analogous aliphatic nitriles provides a strong basis for predicting its behavior in such transformations. Tandem reactions, or cascade processes, are highly efficient synthetic strategies that involve two or more sequential reactions in a single pot, where the product of the first reaction becomes the substrate for the next. These processes are of significant interest in organic synthesis due to their atom economy, reduced waste generation, and ability to rapidly construct complex molecular architectures from simple precursors.

The reactivity of aliphatic nitriles in these sequences is often centered on the transformations of the cyano group or reactions involving the α-carbon. Given its structure, this compound, a sterically hindered aliphatic nitrile, can be expected to participate in cascade reactions that leverage these reactive sites.

Analogous Cascade Reactions Involving Aliphatic Nitriles

Several types of cascade reactions involving aliphatic nitriles have been developed, which could plausibly be adapted for this compound. These include sequences initiated by hydrocyanation, radical cyclization, and multicomponent reactions.

One notable example is the nickel-catalyzed isomerization-hydrocyanation of internal olefins to produce linear nitriles. acs.orgorganic-chemistry.org This tandem process combines an isomerization step with a hydrocyanation reaction, offering a pathway to various aliphatic nitriles. acs.orgorganic-chemistry.org While this reaction synthesizes nitriles rather than using them as starting materials, it highlights the compatibility of the nitrile group in complex catalytic cycles.

More relevant to the reactivity of the nitrile itself are cascade reactions where the cyano group acts as a key functional group. For instance, the cyano group can serve as a radical acceptor in cascade reactions, enabling the construction of carbo- and heterocyclic frameworks. rsc.orgresearchgate.net These reactions often involve the generation of a radical species that adds to the nitrile, followed by further cyclization or rearrangement steps.

Enzymatic cascades have also been employed for the transformation of nitriles into amides under mild conditions. nih.gov These biocatalytic processes can be part of a longer reaction sequence, for example, following a chemical synthesis step to afford the nitrile. nih.gov

A compelling area for the potential application of this compound is in multicomponent reactions (MCRs). MCRs combine three or more reactants in a single operation to form a product that incorporates portions of all the starting materials. organic-chemistry.org While specific MCRs involving this compound are not reported, analogous reactions with other nitriles suggest its potential utility. For example, the synthesis of highly substituted cyclopentenes has been achieved through a multicomponent reaction of phosphines, enynedioates, and benzylidene malononitriles. rsc.org

Hypothetical Tandem Reaction Incorporating this compound

Based on established reactivity patterns of aliphatic nitriles, a hypothetical tandem reaction involving this compound could be envisioned. For example, a sequence could be initiated by the deprotonation of the α-carbon of this compound, followed by an intermolecular reaction with an electrophile, and a subsequent intramolecular cyclization.

The following table outlines a hypothetical tandem reaction sequence for the synthesis of a substituted heterocyclic system from this compound, drawing parallels from known cascade reactions of similar nitriles.

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | α-Deprotonation | This compound, Strong Base (e.g., LDA) | Carbanion of this compound |

| 2 | Michael Addition | Carbanion, α,β-Unsaturated Ester | Adduct |

| 3 | Intramolecular Cyclization | Adduct | Substituted Piperidinone |

| 4 | Tautomerization/Aromatization | Substituted Piperidinone | Dihydropyridine derivative |

This hypothetical sequence demonstrates how this compound could serve as a building block in a cascade process to generate more complex molecular structures. The feasibility of such a reaction would depend on the optimization of reaction conditions to favor the desired reaction pathway over potential side reactions.

Research Findings from Analogous Systems

Research on related aliphatic nitriles in cascade reactions provides valuable insights. For instance, the synthesis of cyclic amidines has been achieved through a tandem reaction of aliphatic amines with alkenylnitriles, catalyzed by a yttrium complex. sioc-journal.cn This reaction proceeds via a tandem N-H addition to both the C=C and C≡N bonds. sioc-journal.cn

Another relevant area is the aerobic, copper-catalyzed synthesis of nitriles from alcohols and ammonia (B1221849), which can be extended to one-pot syntheses of heterocycles. pkusz.edu.cnnih.gov In these cascades, the in situ generated nitrile can undergo further reactions. pkusz.edu.cnnih.gov This suggests that this compound, if formed under such conditions, could be a precursor in a one-pot synthesis of more complex nitrogen-containing molecules.

The data in the table below is derived from a study on the nickel-catalyzed isomerization-hydrocyanation of aliphatic internal olefins, an example of a tandem reaction that produces aliphatic nitriles. acs.org While this compound is not the product, the conditions and outcomes for similar structures are informative for understanding the synthesis of substituted nitriles.

| Entry | Olefin Substrate | Ligand | Yield of Linear Nitrile (%) | Reference |

| 1 | 2-Octene | L1 | 85 | acs.org |

| 2 | 4-Decene | L1 | 82 | acs.org |

| 3 | (Z)-5-Decene | L1 | 88 | acs.org |

| 4 | 1-Methyl-1-cyclohexene | L2 | 75 (mixture of isomers) | acs.org |

L1 and L2 represent specific phosphine-based ligands used in the study.

These examples from related systems underscore the potential for this compound to be a valuable participant in a variety of tandem and cascade reactions, a research area that remains ripe for exploration.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethylpentanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR spectra provide fundamental information about the types and numbers of chemically distinct protons and carbons.

¹H NMR Spectroscopy

In the proton NMR spectrum of 3-ethylpentanenitrile, the hydrogen atoms are located in four distinct chemical environments. The integration of the signals corresponds to a proton ratio of 6:4:2:1. Protons adjacent to the electron-withdrawing nitrile group (H-2) are expected to be the most deshielded, appearing furthest downfield. The protons of the two equivalent ethyl groups are split into a quartet for the methylene (B1212753) (CH₂) groups and a triplet for the methyl (CH₃) groups, a classic ethyl pattern. The lone methine proton (H-3) would appear as a multiplet due to coupling with the five adjacent protons on C-2 and C-4.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (CH₃) | ~0.9 | Triplet (t) | ~7.5 |

| H-4 (CH₂) | ~1.5 | Quartet (q) | ~7.5 |

| H-3 (CH) | ~1.7-1.9 | Multiplet (m) | - |

| H-2 (CH₂) | ~2.3 | Triplet (t) | ~7.5 |

| H-1' (CH₃) | ~0.9 | Triplet (t) | ~7.5 |

| H-2' (CH₂) | ~1.5 | Quartet (q) | ~7.5 |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five chemically non-equivalent carbon environments. The nitrile carbon (C-1) appears in a characteristic downfield region (110-125 ppm). fiveable.me The carbon alpha to the nitrile group (C-2) is also deshielded, while the carbons of the ethyl groups (C-4, C-5, C-1', C-2') and the central methine carbon (C-3) appear in the typical aliphatic region. oregonstate.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5, C-1' (CH₃) | ~11 |

| C-4, C-2' (CH₂) | ~25 |

| C-2 (CH₂) | ~28 |

| C-3 (CH) | ~42 |

| C-1 (C≡N) | ~120 |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds like 3-ethylpentane. docbrown.info

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.com For this compound, COSY would show correlations between the H-2 protons and the H-3 proton, and between the H-3 proton and the H-4 protons. It would also confirm the connectivity within the ethyl groups, showing a cross-peak between the H-4 (CH₂) and H-5 (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for definitively assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~28 ppm, confirming their assignment as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is critical for connecting molecular fragments and identifying quaternary carbons. Key HMBC correlations for this compound would include:

H-2 protons correlating to the nitrile carbon (C-1) and the methine carbon (C-3).

The H-3 proton correlating to C-1, C-2, C-4, and C-5.

The H-5 methyl protons correlating to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. While less critical for a flexible acyclic molecule like this compound, NOESY can help confirm assignments by showing spatial proximity between, for example, the protons of the ethyl groups and the central methine proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information on molecular weight and structure. uakron.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures the mass of a molecule with very high accuracy, typically to four or more decimal places. This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₇H₁₃N.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N | chemspider.com |

| Average Mass | 111.188 Da | chemspider.com |

| Monoisotopic Mass | 111.10480 Da | chemsrc.com |

An experimental HRMS measurement yielding a mass very close to the calculated monoisotopic mass of 111.10480 Da would confirm the elemental composition C₇H₁₃N.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. neurips.ccpittcon.org This provides detailed structural information by revealing the molecule's fragmentation pathways.

For this compound, the molecular ion ([M]⁺˙ at m/z 111) might be observed, although for aliphatic nitriles it can be weak or absent. ucalgary.ca Common fragmentation pathways for aliphatic compounds involve the cleavage of C-C bonds. docbrown.infodocbrown.info Key expected fragment ions would arise from:

Loss of an ethyl radical (•CH₂CH₃): This is a very common fragmentation for compounds containing ethyl groups, leading to a prominent ion at m/z 82 ([M-29]⁺).

Cleavage alpha to the nitrile group: Scission of the C2-C3 bond could lead to fragments corresponding to [C₂H₄N]⁺ (m/z 42) or [C₅H₉]⁺ (m/z 69).

Loss of an alpha-hydrogen: A peak at m/z 110 ([M-1]⁺) is often observed in the mass spectra of nitriles. ucalgary.ca

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy techniques, Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions from the alkyl framework and the distinctive nitrile functional group.

C≡N Stretch: The most characteristic peak for a nitrile is the carbon-nitrogen triple bond stretch. For saturated aliphatic nitriles, this appears as a strong, sharp absorption in the range of 2260–2240 cm⁻¹. spectroscopyonline.com This peak is easily identifiable due to its unique position in the spectrum where few other functional groups absorb.

C-H Stretches: Absorptions corresponding to the stretching of sp³ C-H bonds are found just below 3000 cm⁻¹, typically in the 2970–2850 cm⁻¹ region. docbrown.info

C-H Bending: Vibrations from the bending of C-H bonds in the CH₃ and CH₂ groups occur in the 1470–1370 cm⁻¹ range. spectroscopyonline.com

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information. aps.org While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability.

C≡N Stretch: The nitrile C≡N stretch is also a strong and sharp band in the Raman spectrum, typically appearing in the same 2260–2240 cm⁻¹ region.

Together, IR and Raman spectra provide a rapid and effective means of confirming the presence of the key nitrile functional group and the saturated alkyl structure of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment of Chiral Isomers

The molecule this compound possesses a chiral center at the C3 carbon, making it exist as a pair of enantiomers: (R)-3-ethylpentanenitrile and (S)-3-ethylpentanenitrile. These stereoisomers are non-superimposable mirror images of each other. While enantiomers exhibit identical physical properties such as boiling point, density, and refractive index, they differ in their interaction with plane-polarized light, a phenomenon that is exploited by chiroptical spectroscopic techniques. spark904.nl Methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are powerful tools for determining the absolute configuration and assessing the enantiomeric purity of chiral molecules like this compound. nih.govnih.gov

Chiroptical spectroscopy is based on the differential interaction of a chiral molecule with left and right circularly polarized light. spark904.nl In circular dichroism, the difference in absorption between left and right circularly polarized light (ΔA) is measured as a function of wavelength. The resulting CD spectrum is a plot of this differential absorption, often expressed as molar circular dichroism (Δε).

For the enantiomers of this compound, their CD spectra are expected to be perfect mirror images of each other. nih.gov For instance, if the (R)-enantiomer exhibits a positive peak (a positive Cotton effect) at a specific wavelength, the (S)-enantiomer will show a negative peak of equal magnitude at the same wavelength. nih.gov A racemic mixture, containing equal amounts (50:50) of the (R)- and (S)-enantiomers, is optically inactive and will produce no CD signal. nih.gov

This principle is the foundation for assessing enantiomeric purity, or enantiomeric excess (ee). The magnitude of the CD signal at a given wavelength is directly proportional to the concentration difference between the two enantiomers. nih.gov By constructing a calibration curve using standards of known enantiomeric composition, the enantiomeric excess of an unknown sample of this compound can be accurately determined. nih.govrsc.org This offers a significant advantage over traditional chromatographic methods, which can be more time-consuming. nih.govnih.gov

While specific experimental CD spectra for this compound are not widely published, the principles can be illustrated with hypothetical data. The nitrile chromophore (C≡N) in this compound has electronic transitions in the vacuum ultraviolet region. The chirality is induced by the C3 stereocenter. A hypothetical ECD spectrum might show a Cotton effect in the 200-240 nm range. nih.gov Vibrational circular dichroism (VCD), which measures the differential absorption of polarized infrared radiation during vibrational excitation, provides an alternative and often more reliable method for determining absolute configuration, especially when coupled with quantum-mechanical calculations. nih.govamericanlaboratory.com The VCD spectra of the two enantiomers are also equal in magnitude and opposite in sign. spark904.nl

Recent advancements have also demonstrated chiroptical sensing methods for aliphatic nitriles by forming chromophoric metal complexes, which generate strong and predictable CD signals, overcoming challenges associated with the weak chirality imprinting of the linear cyano group. nih.govacs.orgacs.org

Illustrative Data Table: Hypothetical ECD Data for this compound Enantiomers

The following table presents hypothetical data to illustrate the expected mirror-image relationship in the electronic circular dichroism spectra of the (R) and (S) enantiomers of this compound.

| Wavelength (nm) | Δε for (R)-3-Ethylpentanenitrile (M-1cm-1) | Δε for (S)-3-Ethylpentanenitrile (M-1cm-1) |

|---|---|---|

| 200 | 0.00 | 0.00 |

| 210 | +0.45 | -0.45 |

| 220 | +0.90 | -0.90 |

| 230 | +0.35 | -0.35 |

| 240 | 0.00 | 0.00 |

Research Findings Summary: Enantiomeric Purity Determination via Chiroptical Spectroscopy

| Finding | Significance for this compound Analysis | References |

| The amplitude of the Circular Dichroism (CD) signal is proportional to the enantiomeric purity of the sample. | Allows for quantitative determination of the enantiomeric excess (ee) by creating a linear calibration curve of CD signal vs. ee. | nih.gov |

| The CD spectra of enantiomers are nearly mirror images. | The absolute configuration ((R) or (S)) of this compound can be assigned by comparing its experimental spectrum to a known standard or theoretical calculations. | nih.govnih.gov |

| Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) calculations is a reliable method for determining the absolute configuration of chiral molecules in solution. | Provides a powerful alternative to X-ray crystallography for assigning the absolute configuration of this compound, which may be a liquid or oil at room temperature. | spark904.nlamericanlaboratory.com |

| Chiroptical sensing of nitriles can be achieved by derivatization with a chromophoric sensor, inducing strong CD signals. | This approach can overcome the inherently weak chiroptical signals from the simple nitrile chromophore in this compound, enhancing analytical sensitivity. | nih.govacs.orgacs.org |

Theoretical and Computational Studies on 3 Ethylpentanenitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometries, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its relative stability. A DFT study on 3-Ethylpentanenitrile would involve optimizing the molecule's structure to find the lowest energy conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, calculations of thermodynamic properties such as the enthalpy of formation and Gibbs free energy would provide insights into the molecule's stability. While general principles of organic chemistry allow for a qualitative prediction of its structure, specific quantitative data from DFT calculations are not available.

Interactive Table: Hypothetical DFT Geometric Parameters for this compound The following table is a representation of the kind of data a DFT study would produce. The values are illustrative and not based on actual research findings.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

|---|---|---|---|---|---|

| Bond Length | C (cyano) | N | e.g., 1.15 Å | ||

| Bond Length | C (cyano) | C (alpha) | e.g., 1.47 Å | ||

| Bond Angle | C (alpha) | C (beta) | C (ethyl) | e.g., 112° |

| Dihedral Angle | N | C (cyano) | C (alpha) | C (beta) | e.g., 180° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

A FMO analysis for this compound would calculate the energies of these orbitals and map their spatial distribution. This would help predict how and where the molecule is most likely to react. For instance, the analysis would likely show the HOMO localized around the nitrogen lone pair and the pi system of the nitrile group, and the LUMO associated with the antibonding orbitals of the nitrile group. Without specific studies, quantitative values for these properties remain unknown.

Interactive Table: Hypothetical FMO Properties for this compound This table illustrates the type of data FMO analysis would provide. The values are for exemplary purposes only.

| Property | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | e.g., -7.5 | Electron-donating ability |

| LUMO Energy | e.g., +1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | e.g., 8.7 | Chemical stability and reactivity |

Conformational Analysis and Molecular Dynamics Simulations

The carbon backbone of this compound is flexible, allowing for rotation around its single bonds, which results in various spatial arrangements or conformations. Conformational analysis would identify the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations could further explore the molecule's dynamic behavior over time, providing insights into its flexibility and how it might behave in different environments, such as in a solvent. Such studies would be valuable for understanding its physical properties, but no specific research has been published.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions.

Transition State Analysis of Key Synthetic Steps

For any chemical reaction, reactants must pass through a high-energy transition state to form products. Computational modeling can locate the structure and energy of these transition states, providing crucial information about the reaction's feasibility and rate. For the synthesis of this compound, for example, via the nucleophilic substitution of a haloalkane with cyanide, transition state analysis could elucidate the precise geometry of the interacting molecules at the peak of the energy barrier. This level of detailed mechanistic insight is currently unavailable for this compound.

Solvent Effects on Reactivity

The solvent in which a reaction is conducted can significantly influence its rate and outcome. Computational models can simulate these solvent effects, often by treating the solvent as a continuous medium or by including individual solvent molecules in the calculation. Investigating the role of the solvent in reactions involving this compound would provide a more complete picture of its reactivity. However, no such computational studies have been reported.

QSAR and Cheminformatics Applications (excluding biological activity/toxicity)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the structural or property-based features of chemical compounds with their activities. In the context of this compound, while specific QSAR studies focusing on this compound are not extensively documented in publicly available literature, its molecular descriptors can be utilized in various cheminformatics applications. These applications are pivotal for predicting physicochemical properties and for comparing the compound against large chemical databases.

Cheminformatics leverages computational methods to analyze chemical data, and the molecular descriptors of this compound serve as the foundation for these analyses. These descriptors, which are numerical representations of a molecule's chemical and physical characteristics, can be calculated from its structure.

A variety of computed descriptors for this compound are available from chemical databases. These descriptors provide insights into the molecule's topology, geometry, and electronic distribution. For instance, the topological polar surface area (TPSA) is a descriptor that can be correlated with transport properties. Similarly, the number of rotatable bonds gives an indication of the molecule's conformational flexibility.

The following table summarizes some of the key computed molecular descriptors for this compound:

| Descriptor | Value |

| Molecular Weight | 111.18 g/mol |

| XLogP3-AA | 2.3 |

| Exact Mass | 111.104799419 Da |

| Monoisotopic Mass | 111.104799419 Da |

| Topological Polar Surface Area | 23.8 Ų |

| Heavy Atom Count | 8 |

| Complexity | 83.8 |

| Rotatable Bond Count | 3 |

These descriptors can be employed in QSAR models to predict various physicochemical properties. For example, a QSAR model could be developed to predict the boiling point or vapor pressure of a series of related nitrile compounds, including this compound, based on a set of calculated descriptors.

In cheminformatics, these descriptors are also used for similarity searching and clustering of chemical structures. By quantifying the structural and physicochemical properties of this compound, it can be compared to other compounds in a database to identify structurally similar molecules. This is often achieved by calculating a "chemical fingerprint," a binary string that represents the presence or absence of specific structural features.

Further detailed physicochemical properties of this compound, both experimental and predicted, are presented in the table below. These properties are fundamental inputs for developing predictive models and for cheminformatics analyses.

| Property | Value |

| Molecular Formula | C7H13N |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H13N/c1-3-7(4-2)5-6-8/h7H,3-5H2,1-2H3 |

| InChIKey | NVDNQCQTQRKQER-UHFFFAOYSA-N |

| SMILES | CCC(CC)CC#N |

| CAS Number | 5631-83-4 |

By utilizing these descriptors and properties, this compound can be effectively studied within the realms of theoretical and computational chemistry, allowing for the prediction of its behavior in various non-biological systems and its comparison to other chemical entities.

Applications of 3 Ethylpentanenitrile As a Chemical Intermediate in Specialized Syntheses

Precursor in the Synthesis of Heterocyclic Compounds

The nitrile group of 3-Ethylpentanenitrile is a key functional handle for the construction of various nitrogen-containing heterocyclic rings. While specific literature detailing the use of this compound is not abundant, its reactivity can be inferred from the well-established chemistry of other aliphatic nitriles in the formation of heterocycles such as triazines and pyridines.

One of the fundamental reactions of nitriles is their cyclotrimerization to form 1,3,5-triazines. This reaction can be catalyzed by Lewis acids and has been shown to be effective for both aliphatic and aromatic nitriles. chim.itresearchgate.net The process involves the formation of a six-membered ring through the sequential reaction of three nitrile molecules. For this compound, this would result in the formation of 2,4,6-tris(2-ethylbutyl)-1,3,5-triazine. The general mechanism for the Lewis acid-catalyzed cyclotrimerization of nitriles is depicted below.

Table 1: General Conditions for Nitrile Cyclotrimerization Interactive data table

| Catalyst Type | Reaction Conditions | Applicability |

|---|---|---|

| Lewis Acids (e.g., ZnCl₂, AlCl₃) | High temperature (150-250 °C) or microwave irradiation | Broad, including aliphatic and aromatic nitriles chim.it |

Furthermore, aliphatic nitriles can serve as precursors for substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.gov While various methods exist for pyridine (B92270) synthesis, some involve the condensation of nitriles with other organic synthons. nih.govresearchgate.net The specific application of this compound in these syntheses would introduce a 2-ethylbutyl substituent onto the pyridine ring, influencing the steric and electronic properties of the final molecule.

Building Block for Complex Organic Molecules in Research Settings

In the context of research-focused organic synthesis, this compound can be envisioned as a building block for constructing more intricate molecular architectures. Although not a complex molecule itself, its chemical transformations can lead to intermediates that are then incorporated into larger structures.

A potential, albeit indirect, application lies in the principles of the Thorpe-Ziegler reaction. This reaction is an intramolecular self-condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis, which is a valuable intermediate for further elaboration. chim.itmanchester.ac.uk While this compound is a mononitrile, it could be chemically modified to introduce a second nitrile group, thereby creating a suitable precursor for an intramolecular cyclization. For instance, the α-carbon to the nitrile group could be functionalized and elongated to incorporate another cyano group, leading to a dinitrile that could then undergo a Thorpe-Ziegler cyclization to form a substituted cyclic ketone. This ketone could then serve as a key intermediate in the synthesis of complex natural products or their analogues.

The general transformation for a Thorpe-Ziegler reaction is as follows: NC-(CH₂)n-CN → (CH₂)n-1-C(=NH)-CH-CN → (CH₂)n-1-C(=O)-CH-CN

Role in the Preparation of High-Value Fine Chemicals and Specialty Materials

The conversion of nitriles into other functional groups is a cornerstone of industrial and fine chemical synthesis. nih.govgoogle.com this compound, as an aliphatic nitrile, can be hydrolyzed under acidic or basic conditions to produce 3-ethylpentanoic acid or its corresponding amide. These carboxylic acids and amides are valuable intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and fragrances.

Moreover, the nitrile group can be reduced to a primary amine, 3-ethylpentylamine. Aliphatic amines are an important class of compounds used as building blocks for surfactants, corrosion inhibitors, and as precursors for more complex active pharmaceutical ingredients. google.com The hydrogenation of nitriles to amines is a common industrial process, often employing metal catalysts such as nickel or cobalt.

In the realm of specialty materials, aliphatic nitriles can be utilized in the synthesis of polymers. For example, the incorporation of nitrile-containing monomers can enhance the thermal and chemical resistance of polymers. lu.se While acrylonitrile (B1666552) is the most common nitrile monomer, derivatives of this compound could potentially be synthesized and polymerized to create specialty polymers with tailored properties, such as a specific glass transition temperature or solvent resistance, imparted by the branched alkyl chain.

Derivatization for Analytical or Spectroscopic Probes

The nitrile group itself has a characteristic infrared (IR) stretching frequency around 2240-2260 cm⁻¹ for saturated aliphatic nitriles, making it a useful spectroscopic marker. spectroscopyonline.com While this compound itself is not fluorescent, its structure can be modified to create derivatives that can serve as analytical or spectroscopic probes.

For instance, the nitrile group can be transformed into other functional groups that can be readily coupled to fluorophores or other labeling agents. Hydrolysis to the carboxylic acid, for example, would allow for the attachment of a fluorescent amine via amide bond formation. Alternatively, reduction to the amine would permit coupling with a fluorescent isothiocyanate or succinimidyl ester.

Recent research has also explored the use of nitrile groups in photolytic labeling and for isotopic labeling studies. nih.govcea.fr In photolytic labeling, a molecule containing a photo-reactive group is used to covalently label interacting molecules upon UV irradiation. While not a direct application of this compound, the stable nature of the nitrile group allows for its presence in molecules designed for such purposes. In isotopic labeling, the exchange of a ¹²C-nitrile with a ¹⁴C-nitrile can be used to introduce a radioactive label for metabolic or mechanistic studies. cea.fr Such derivatization strategies could potentially be applied to this compound to create labeled standards or tracers for various analytical applications.

Advanced Research Directions and Emerging Topics for 3 Ethylpentanenitrile

Novel Catalytic Systems for Efficient Transformations

The synthesis and transformation of branched nitriles such as 3-ethylpentanenitrile are subjects of ongoing research to develop more efficient, selective, and sustainable chemical processes. A significant focus lies in the innovation of catalytic systems that can facilitate these reactions under milder conditions, with higher yields and greater atom economy.

Recent research has explored a variety of catalytic approaches applicable to the synthesis of complex nitriles. For instance, iron-catalyzed hydroboration presents a method for the reduction of nitriles to amines under ambient conditions, a transformation that is often challenging. nih.govresearchgate.net Mechanistic studies, combining experimental and computational methods, have revealed that for some iron-based catalysts, the rate-limiting step is not the B-H bond activation but rather a C-H bond reductive elimination, proceeding through an Fe(0)/(II) catalytic cycle. nih.govresearchgate.net Another innovative approach involves the merger of photoredox catalysis with asymmetric copper catalysis, enabling the synthesis of enantiomerically enriched alkyl nitriles from achiral carboxylic acids under mild conditions. organic-chemistry.org This method demonstrates broad substrate scope and high enantioselectivities, making it valuable for producing chiral intermediates for bioactive compounds. organic-chemistry.org

Furthermore, biocatalysis offers a green alternative for nitrile synthesis. Aldoxime dehydratases, for example, catalyze the cyanide-free synthesis of nitriles from aldoximes under mild temperature and pressure conditions. mdpi.com These enzymes can handle a wide range of substrates with high loadings and are effective in various media, including aqueous solutions and organic solvents. mdpi.com

The development of bifunctional catalysts is also a key area. For the production of acetonitrile from methanol and ammonia (B1221849), a Co-Sn/Al2O3 catalyst was identified, highlighting the need for a balance between acid and metal catalytic sites to manage the multi-step reaction involving amination, dehydrogenation, and cyanation. dtu.dk The optimization of such catalysts often involves tuning the synthesis procedure, such as using incipient wetness impregnation to control the distribution of active sites. dtu.dk

Table 1: Overview of Novel Catalytic Systems for Nitrile Synthesis and Transformation

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Iron-phosphine complexes | Nitriles, Pinacolborane | Amines | Mild, ambient conditions; proceeds via an Fe(0)/(II) cycle. nih.govresearchgate.net |

| Photoredox/Copper Catalysis | Carboxylic Acids | Enantioenriched Alkyl Nitriles | Mild reaction conditions; high yields and enantioselectivities. organic-chemistry.org |

| Aldoxime Dehydratases | Aldoximes | Aliphatic and Aromatic Nitriles | Cyanide-free, mild conditions; high substrate loadings. mdpi.com |

| Co-Sn/Al2O3 | Methanol, Ammonia | Acetonitrile | Bifunctional (acid and metal sites); suitable for C-C bond formation. dtu.dk |

| Cerium/Copper Relay Catalysis | Carboxylic Acids | Enantioenriched Nitriles | Photoelectrochemical reaction; stereoselective C-CN bond formation. organic-chemistry.org |

Flow Synthesis and Microreactor Technologies for Scalable Production

The transition from batch to continuous flow processing represents a significant advancement in chemical manufacturing, offering improved safety, scalability, and process control. For the production of nitriles like this compound, flow chemistry and microreactor technologies are being explored to create more efficient and scalable synthesis routes. rsc.orgcjps.org

Continuous flow processes enable reactions to be performed under high-temperature and high-pressure conditions that might be hazardous in large-scale batch reactors. nih.gov A notable example is the direct preparation of organic nitriles from carboxylic acids using acetonitrile as both the solvent and a reactant. This catalyst-free method operates at conditions where acetonitrile is supercritical (e.g., 350 °C and 65 bar), achieving the transformation in minutes. nih.gov Flow chemistry also facilitates cyanide-free nitrile syntheses, such as the van Leusen reaction, which converts ketones to nitriles using tosylmethyl isocyanide (TosMIC). This process can be run in a simple continuous setup with residence times as short as 1.5 minutes, achieving high yields and scalability up to several grams per hour. rsc.org The enclosed nature of flow reactors enhances safety by minimizing operator exposure to hazardous reagents. nih.gov

Microreactor technology, a subset of flow chemistry, provides exceptional control over mixing and heat transfer due to high surface-area-to-volume ratios. researchgate.net This precise control is beneficial for optimizing reaction conditions and can lead to higher yields and selectivities. researchgate.net For complex multi-step syntheses, flow systems can be designed to "telescope" several reaction steps into a single, continuous process without the need for isolating intermediates. nih.gov This approach has been successfully applied to the synthesis of various pharmaceutical compounds and can be adapted for the production of chemical intermediates like branched nitriles. nih.govuc.pt The integration of in-line purification and analysis tools further enhances the efficiency of multi-step flow syntheses. flinders.edu.au

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Nitriles

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with hazardous reagents and exotherms at scale. | Enhanced safety due to small reaction volumes and better heat dissipation. nih.gov |

| Scalability | Often problematic; requires re-optimization of conditions. | Simpler scale-up by running the system for longer or using parallel reactors. rsc.org |

| Process Control | Difficult to precisely control temperature and mixing. | Excellent control over temperature, pressure, and residence time. flinders.edu.au |

| Reaction Time | Can be lengthy, including heat-up and cool-down times. | Often significantly faster, with residence times in the order of seconds to minutes. rsc.orgnih.gov |

| Example Throughput | Varies widely. | Up to 8.8 g/h reported for cyanide-free nitrile synthesis. rsc.org |

Integration with Advanced Spectroscopic Techniques for In-Situ Monitoring

The optimization and control of chemical reactions, particularly in continuous flow systems, are greatly enhanced by the ability to monitor the process in real-time. Integrating advanced spectroscopic techniques for in-situ monitoring allows chemists to gain immediate insights into reaction kinetics, the formation of intermediates, and product quality without the need for offline sampling. mt.comnih.gov

For reactions involving nitriles, infrared (IR) and Raman spectroscopy are particularly powerful tools. The carbon-nitrogen triple bond (C≡N) in nitriles has a distinct and strong absorption peak in the IR spectrum, typically found between 2220 and 2260 cm⁻¹. spectroscopyonline.com This clear signal allows for the straightforward tracking of both the consumption of nitrile reactants and the formation of nitrile products. In-situ Fourier Transform Infrared (FTIR) and Raman spectrometers can be coupled directly to batch or flow reactors. mt.com

A practical application involves interfacing a flow chemistry unit with a Raman spectrometer via a flow cell. nih.gov By placing the flow cell after the back-pressure regulator, spectra can be acquired at atmospheric pressure and room temperature, ensuring consistency. nih.gov This setup enables the rapid optimization of reaction parameters such as flow rate and temperature by providing instantaneous feedback on how these changes affect the product stream. nih.gov The data gathered can be used to create detailed reaction profiles, identify transient intermediates, and ensure consistent product quality over extended production runs. mt.comspectroscopyonline.com Other techniques like energy-dispersive X-ray diffraction (EDXRD) are also emerging for real-time monitoring of solid-state reactions in continuous processes like reactive extrusion. bam.de

Table 3: Spectroscopic Techniques for In-Situ Monitoring of Nitrile Reactions

| Spectroscopic Technique | Information Provided | Application in Nitrile Synthesis |

|---|---|---|

| FTIR Spectroscopy | Functional group identification, concentration tracking. | Monitors the distinct C≡N stretching vibration to follow reaction progress. mt.comspectroscopyonline.com |

| Raman Spectroscopy | Molecular structure, vibrational modes, concentration. | Well-suited for aqueous and non-polar systems; can be easily interfaced with flow cells. mt.comnih.gov |

| NMR Spectroscopy | Detailed structural information, impurity identification. | Used to identify by-products and structural isomers in complex reaction mixtures. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | Often coupled with Gas Chromatography (GC-MS) for detailed analysis of reaction components. researchgate.net |

| X-ray Diffraction (XRD) | Crystalline phase identification, reaction kinetics. | Monitors phase transformations in solid-state mechanochemical reactions in real-time. bam.de |

Computational Chemistry-Guided Design of New Reactions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of new reactions and the optimization of existing ones with greater speed and accuracy. By modeling reaction pathways and predicting the structures of fleeting transition states, computational methods provide insights that are often difficult or impossible to obtain through experimentation alone. mit.eduresearchgate.net

For reactions involving nitriles, techniques based on quantum chemistry, such as Density Functional Theory (DFT), are used to explore mechanisms and predict outcomes. nih.gov For example, in the study of iron-catalyzed nitrile hydroboration, DFT calculations were crucial in mapping out the entire catalytic cycle, evaluating different potential pathways, and identifying the rate-determining step. nih.govresearchgate.net Such computational studies can help rationalize experimental observations, such as selectivity, and guide the design of more efficient catalysts. nih.gov Similarly, computational models have been used to investigate the mechanism of nitrile hydratase enzymes, revealing how the nitrile is activated by coordination to an iron center and attacked by a sulfenate group. nih.gov

The development of machine learning models represents a new frontier in computational chemistry. mit.edu These models can be trained on large datasets of reactions with pre-calculated structures to predict the transition state of a new reaction in seconds—a task that would take significantly longer using traditional quantum computation methods. mit.edu This rapid prediction capability can accelerate the discovery of novel reactions and catalysts for synthesizing target molecules like this compound. By combining quantum mechanics and molecular mechanics (QM/MM) methods, researchers can also model reactions in large, complex systems, such as enzymes or catalysts in a solvent environment. researchgate.net

Table 4: Applications of Computational Chemistry in Nitrile Reaction Design

| Computational Method | Primary Application | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Investigation | Reaction energy profiles, transition state geometries, activation energies. nih.govnih.gov |

| Ab Initio Molecular Dynamics (MD) | Simulating Reaction Dynamics | Free energy profiles along a reaction coordinate, role of solvent and temperature. researchgate.net |

| Machine Learning Models | High-Throughput Screening | Rapid prediction of transition state structures and reaction feasibility. mit.edu |

| QM/MM Methods | Modeling Large Systems | Elucidating reaction mechanisms in enzymatic or heterogeneous catalysis. researchgate.net |

| Global Electrophilicity/Nucleophilicity Analysis | Predicting Reactivity | Understanding selectivity in cycloaddition reactions involving nitrile oxides. researchgate.net |

Exploration of Stereoselective Syntheses of Branched Nitriles

The development of methods for the stereoselective synthesis of branched nitriles is of high importance, as chiral nitriles are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.govacs.org While this compound itself is achiral, the methodologies developed for creating stereocenters adjacent to a nitrile group are directly relevant to its structural class.

One powerful approach is the use of asymmetric catalysis. Stereoconvergent Negishi cross-coupling reactions, for instance, can convert racemic α-bromonitriles into highly enantioenriched α-alkyl-α-arylnitriles using a chiral nickel or palladium catalyst. nih.gov This method is particularly effective for producing nitriles with sterically hindered secondary alkyl groups. nih.gov Another strategy involves the combination of photoredox and copper catalysis to achieve the asymmetric cyanation of achiral carboxylic acids, yielding enantiomerically enriched products. organic-chemistry.org

Biocatalysis provides an alternative and often highly selective route to chiral nitriles. Enzymes such as nitrilases and nitrile hydratases can perform kinetic resolutions of racemic nitriles or desymmetrize prochiral dinitriles with high enantioselectivity. nih.gov For example, whole-cell biocatalysts overexpressing aldoxime dehydratases have been used to convert racemic aldoximes into chiral nitriles with enantiomeric excesses often exceeding 99%. mdpi.com These enzymatic transformations are attractive because they proceed under mild, environmentally benign conditions and can provide access to polyfunctionalized organic compounds that are difficult to obtain through traditional chemical methods. nih.govresearchgate.net The choice between the E or Z isomer of the starting aldoxime can even allow for the synthesis of either enantiomer of the final product using the same enzyme. mdpi.com

Table 5: Methods for Stereoselective Synthesis of Branched Nitriles

| Method | Description | Key Features |

|---|---|---|

| Stereoconvergent Cross-Coupling | A racemic starting material is converted to a single enantiomer of the product using a chiral catalyst. nih.gov | High enantiomeric excess (ee) for hindered substrates; utilizes Negishi (Ni/Pd) catalysis. nih.gov |

| Asymmetric Cyanation | An achiral substrate is converted to a chiral nitrile using a chiral catalyst system. | Can use readily available starting materials like carboxylic acids; often employs photoredox/metal catalysis. organic-chemistry.org |

| Biocatalytic Kinetic Resolution | An enzyme selectively transforms one enantiomer of a racemic nitrile, allowing separation. nih.gov | High chemoselectivity and enantioselectivity; operates under mild aqueous conditions. nih.gov |

| Biocatalytic Desymmetrization | An enzyme selectively reacts with one functional group in a prochiral or meso dinitrile. nih.gov | Can produce highly enantioenriched products from achiral precursors. nih.gov |

| Enzyme-Catalyzed Dehydration | Aldoxime dehydratases convert racemic aldoximes to chiral nitriles. mdpi.com | Can achieve >99% ee; choice of substrate isomer can determine product enantiomer. mdpi.com |

Conclusion and Future Outlook

Summary of Key Research Advances

Research pertinent to compounds like 3-Ethylpentanenitrile has been significantly influenced by broader progress in the synthesis and functionalization of aliphatic nitriles. Key advances include:

Novel Synthetic Routes: Modern organic synthesis has moved beyond classical methods for nitrile preparation. Recent developments feature transition-metal-catalyzed hydrocyanation of alkenes and isomerization/hydrocyanation of internal olefins, offering highly regioselective pathways to branched nitriles. organic-chemistry.org Furthermore, biocatalytic methods using aldoxime dehydratases are emerging as sustainable, cyanide-free alternatives for producing aliphatic nitriles under mild conditions. mdpi.com These enzymatic processes can exhibit high substrate loadings and have been successfully applied to a range of aliphatic substrates. mdpi.com

C-H Bond Functionalization: A significant leap forward has been the use of the nitrile group as a directing element in C-H bond functionalization reactions. nih.govresearchgate.net This allows for the selective introduction of new functionalities at positions previously difficult to access, enabling the construction of more complex molecular frameworks from simple nitrile precursors. nih.govresearchgate.net

Photoredox Catalysis: The advent of photoredox catalysis has opened new avenues for nitrile synthesis. For instance, the merger of photoredox and copper catalysis facilitates the creation of enantiomerically enriched alkyl nitriles from readily available carboxylic acids, showcasing progress in asymmetric synthesis. organic-chemistry.org

Radical-Mediated Reactions: The involvement of nitrile-containing radicals in cascade reactions has become a powerful tool for building intricate carbo- and heterocyclic structures. nih.govresearchgate.net These strategies leverage the unique reactivity of the cyano group as a radical acceptor to forge complex molecular architectures. nih.gov

These advancements collectively enhance the toolkit available to chemists for the synthesis and subsequent modification of branched nitriles like this compound, paving the way for their use as versatile building blocks in more elaborate synthetic campaigns.

Identification of Knowledge Gaps and Future Research Priorities

Despite the progress, several areas concerning the chemistry of branched aliphatic nitriles remain underexplored, presenting opportunities for future investigation.

Stereoselective Synthesis: While methods for the asymmetric synthesis of certain classes of nitriles are advancing, the development of general and highly stereoselective methods for the synthesis of sterically hindered chiral nitriles, such as enantiopure derivatives of this compound, remains a challenge. Future efforts will likely focus on designing new chiral catalysts and reagents to control the stereochemistry at the α-carbon.